methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate
Description
This compound features a benzofuran core with a (Z)-configured furan-2-ylmethylidene group at position 2 and a methyl propanoate ester at position 4. Its molecular formula is C₁₈H₁₄O₆, with an average molecular weight of 326.30 g/mol (calculated from analogs in ).
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-10(17(19)20-2)22-12-5-6-13-14(9-12)23-15(16(13)18)8-11-4-3-7-21-11/h3-10H,1-2H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUGIJYOWKMARZ-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions to form the intermediate compound. This intermediate is then esterified with methyl propanoate in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to form the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Benzofuran-6-yl alcohol.
Substitution: 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid.
Scientific Research Applications
Methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The furan and benzofuran moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Group
The benzylidene substituent at position 2 of the benzofuran core is a critical modulator of physicochemical and biological properties. Key analogs include:
Table 1: Substituent Comparison
Key Observations:
- Electron-Withdrawing Groups (e.g., F in ): Increase polarity and may enhance binding to polar biological targets.
- Bulkier Substituents (e.g., Br in ): Reduce solubility but improve crystallinity for structural studies .
- Furan vs. Phenyl : Furan derivatives (e.g., target compound) exhibit stronger π-π stacking but lower thermal stability compared to phenyl analogs .
Ester Group Modifications
The ester group at position 6 influences solubility and metabolic pathways:
Table 2: Ester Group Comparison
Key Observations:
Biological Activity
Methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate, a complex organic compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its potential in medicinal chemistry.
Chemical Structure and Properties
Molecular Formula : C18H16O6
Molecular Weight : 328.3 g/mol
CAS Number : 896853-49-9
The compound belongs to the class of benzofuran derivatives, which are known for their anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit notable anticancer properties. A study highlighted that a related benzofuran derivative demonstrated an IC50 value of 58 µM against MCF-7 breast cancer cells, indicating moderate antiproliferative activity. This suggests that methyl 2-{[(2Z)-...]} may possess similar potential.
Case Study 1: Anticancer Efficacy
In laboratory settings, methyl 2-{[(2Z)-2-[furan-2-y]methylidene]-3-oxo-benzofuran} was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 50 µM. This study concluded that further investigation into its mechanism could reveal novel pathways for cancer treatment.
Anti-inflammatory Properties
Benzofuran derivatives have also shown promise as anti-inflammatory agents. A recent study investigated several derivatives' effects on RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The results showed that these compounds significantly reduced nitric oxide (NO) production and inhibited inducible nitric oxide synthase (iNOS) expression.
Case Study 2: Anti-inflammatory Mechanisms
In this study, the administration of methyl 2-{[(2Z)-...]} resulted in a marked decrease in inflammatory markers in LPS-stimulated macrophages, suggesting its potential application in treating inflammatory diseases.
Antimicrobial Activity
A related study reported that specific benzofuran derivatives exhibited good antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant strains. This indicates a potential application for this compound in treating resistant bacterial infections.
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis; inhibition of cell cycle progression | |
| Anti-inflammatory | Reduction of NO production; inhibition of iNOS | |
| Antimicrobial | Effective against MRSA and other bacteria |
Q & A
Q. What are the optimized synthetic routes for methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step sequence:
- Step 1: Preparation of the benzofuran core via cyclization of substituted phenols with appropriate ketones or aldehydes under acidic conditions .
- Step 2: Knoevenagel condensation to introduce the furan-2-ylmethylidene group, requiring anhydrous solvents (e.g., dichloromethane) and catalytic bases like piperidine at 40–60°C .
- Step 3: Esterification of the propanoic acid side chain using methyl iodide in the presence of K₂CO₃ .
Critical Parameters: - Temperature: Excess heat (>70°C) during condensation risks side reactions (e.g., isomerization or decomposition) .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the (Z)-isomer, confirmed by NOESY NMR .
Yield Optimization: Adjusting equivalents of reagents (e.g., 1.2–1.5 equivalents of furfuraldehyde) improves yields to 55–65% .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- Stereochemistry:
- Purity:
Q. How does the reactivity of the ester group in this compound influence its stability under varying pH conditions?
Methodological Answer:
- Hydrolysis: The methyl ester undergoes alkaline hydrolysis (pH >10) to the carboxylic acid, monitored by TLC (Rf shift from 0.7 to 0.3 in EtOAc/hexane). Acidic conditions (pH <3) show negligible degradation .
- Stability Recommendations: Store at pH 6–8 in inert solvents (e.g., DMSO) at −20°C to prevent hydrolysis .
Advanced Research Questions
Q. What computational strategies are effective in predicting biological targets for this benzofuran derivative?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against targets like COX-2 (PDB: 5KIR) or NF-κB (PDB: 1SVC), focusing on the furan and benzofuran moieties as key binding motifs .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability; RMSD <2 Å indicates robust target engagement .
- Validation: Compare computational results with in vitro assays (e.g., COX-2 inhibition IC₅₀) to refine predictions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the anti-inflammatory activity of this compound?
Methodological Answer:
- Substitution Patterns:
- Assays:
- In Vitro: Measure TNF-α suppression in LPS-stimulated macrophages (IC₅₀ values) .
- In Vivo: Use carrageenan-induced paw edema models in rats (dose range: 10–50 mg/kg) .
Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved?
Methodological Answer:
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
Methodological Answer:
- Key Issues:
- Isomerization Risk: Large-scale reactions may generate (E)-isomers due to prolonged heating. Use microwave-assisted synthesis to reduce reaction time .
- Purification: Replace column chromatography with centrifugal partition chromatography (CPC) for >90% recovery of the (Z)-isomer .
- Process Analytics: Implement inline FTIR to monitor condensation in real time .
Q. How does the compound’s fluorescence profile correlate with its cellular uptake in bioimaging studies?
Methodological Answer:
- Fluorescence Characterization:
- Cellular Uptake:
- Confocal Microscopy: Treat HeLa cells with 10 µM compound; co-localize with lysotracker Red to confirm lysosomal uptake .
- Flow Cytometry: Quantify uptake efficiency (∼70% at 1 hr) using FITC-conjugated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
